

# A Comparative Guide to Lp(a)-Lowering Therapies: Pelacarsen and Olpasiran

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The emergence of targeted therapies against Lipoprotein(a) [Lp(a)], a genetically determined and causal risk factor for atherosclerotic cardiovascular disease (ASCVD), marks a significant advancement in cardiovascular medicine. This guide provides an objective comparison of two leading investigational drugs, pelacarsen and olpasiran, focusing on their performance, mechanisms of action, and the experimental data supporting their development.

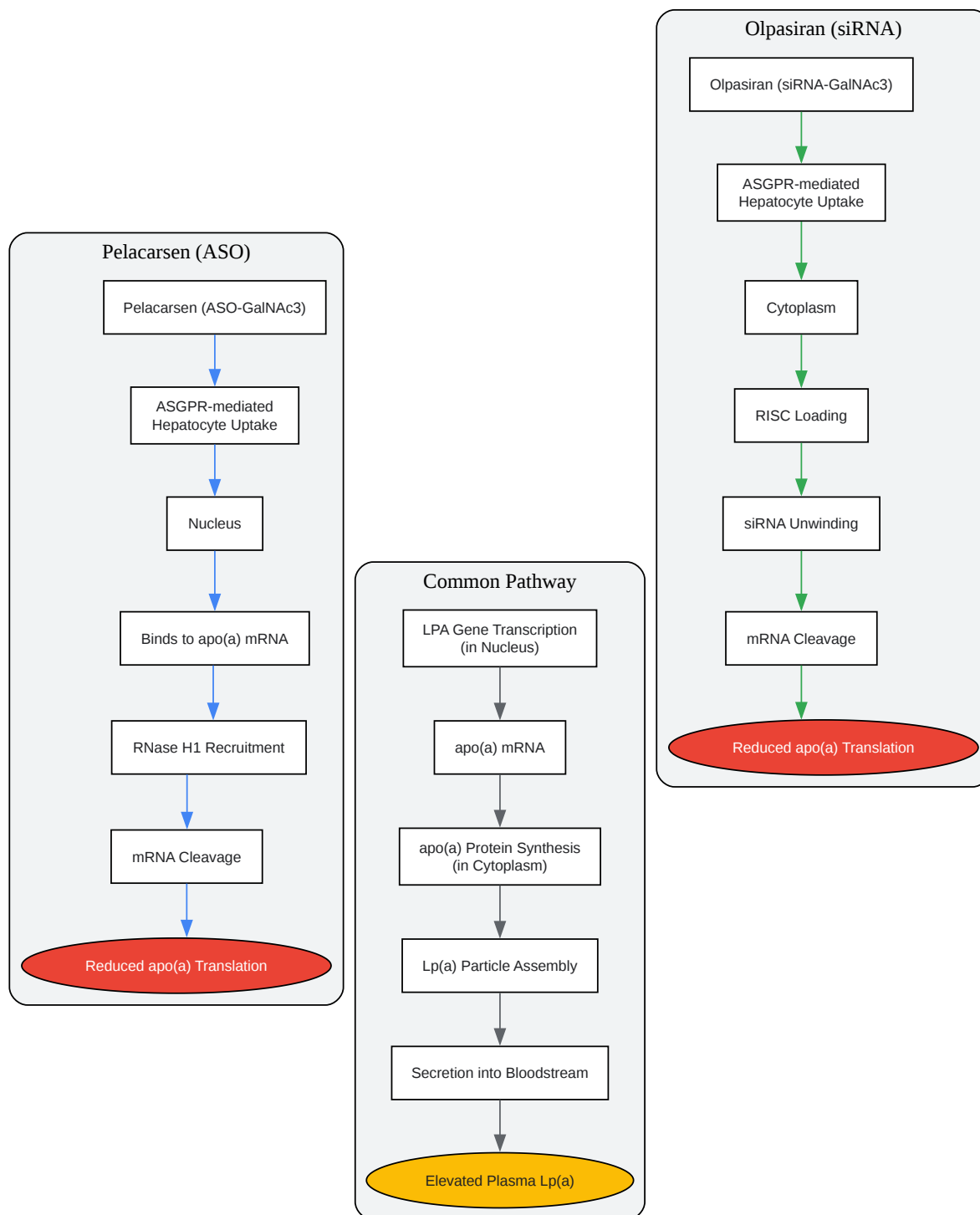
## Mechanism of Action: Targeting Apolipoprotein(a) Synthesis

Both pelacarsen and olpasiran are RNA-targeted therapies designed to inhibit the synthesis of apolipoprotein(a) [apo(a)], the key protein component of Lp(a), in hepatocytes.[1][2] However, they employ distinct molecular mechanisms.

Pelacarsen is a second-generation N-acetylgalactosamine (GalNAc3)-conjugated antisense oligonucleotide (ASO).[1][3] Upon subcutaneous administration, the GalNAc3 ligand facilitates rapid and specific uptake by hepatocytes through the asialoglycoprotein receptor.[3] Inside the liver cell, pelacarsen binds to the messenger RNA (mRNA) encoding for apo(a). This binding forms a DNA-RNA hybrid that is recognized and degraded by the endogenous enzyme RNase H, thereby preventing the translation of the apo(a) protein and subsequent formation of Lp(a) particles.[4]

Olpasiran is a small interfering RNA (siRNA) also conjugated with GalNAc3 to ensure targeted delivery to hepatocytes.[2][5] Olpasiran utilizes the RNA interference (RNAi) pathway.[2] Once inside the hepatocyte, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to cleave the complementary apo(a) mRNA, leading to its degradation and a significant reduction in apo(a) protein synthesis.[2][6]

Below is a diagram illustrating the distinct signaling pathways for each drug.



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Caption: Mechanisms of Action for Pelacarsen and Olpasiran.

## Clinical Efficacy: A Head-to-Head Comparison of Lp(a) Reduction

Clinical trials have demonstrated that both pelacarsen and olpasiran lead to a significant, dose-dependent reduction in plasma Lp(a) levels. However, Phase II data suggests that olpasiran may achieve a more profound and sustained reduction.[\[7\]](#)

Feature	Pelacarsen	Olpasiran
Drug Class	Antisense Oligonucleotide (ASO)	Small Interfering RNA (siRNA)
Target	Apolipoprotein(a) mRNA	Apolipoprotein(a) mRNA
Phase 2 Lp(a) Reduction	Up to ~80% reduction from baseline. <a href="#">[1]</a> <a href="#">[8]</a>	>95% reduction from baseline. <a href="#">[9]</a> <a href="#">[10]</a>
Dosing Frequency (Phase 3)	80 mg monthly subcutaneous injection. <a href="#">[11]</a>	Subcutaneous injection every 12 weeks. <a href="#">[12]</a>
Key Phase 3 Trial	Lp(a)HORIZON (NCT04023552) <a href="#">[13]</a>	OCEAN(a)-Outcomes (NCT05581303) <a href="#">[14]</a>

## Safety and Tolerability Profile

Both pelacarsen and olpasiran have been generally well-tolerated in clinical trials to date.[\[15\]](#)[\[16\]](#) The most frequently reported adverse events are mild to moderate injection site reactions.[\[16\]](#)[\[17\]](#) No major safety concerns have been identified for either drug in the publicly available data.[\[18\]](#)[\[19\]](#)

Adverse Event Profile	Pelacarsen	Olpasiran
Common Adverse Events	Injection site reactions, influenza-like symptoms. <a href="#">[15]</a>	Injection site reactions. <a href="#">[16]</a>
Serious Adverse Events	No significant safety concerns reported in Phase 2. <a href="#">[8]</a> <a href="#">[18]</a>	No significant safety concerns reported in Phase 2. <a href="#">[19]</a> <a href="#">[20]</a>

## Experimental Protocols: A Glimpse into Pivotal Trials

The methodologies of the ongoing Phase 3 cardiovascular outcome trials, Lp(a)HORIZON for pelacarsen and OCEAN(a)-Outcomes for olpasiran, are crucial for understanding the forthcoming data.

### Lp(a)HORIZON (Pelacarsen)

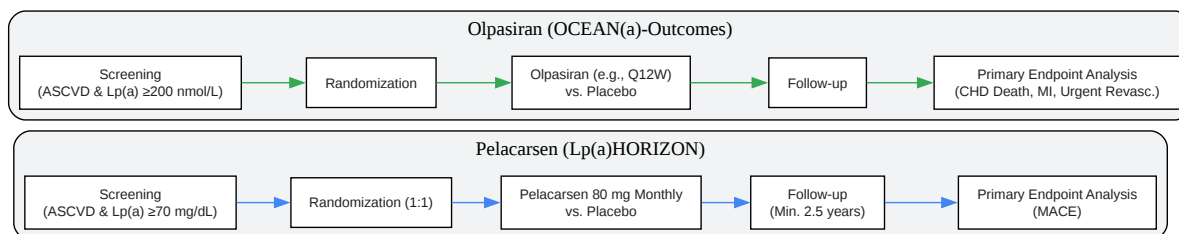
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[\[11\]](#)
- Participant Population: 8,323 patients with established ASCVD and Lp(a) levels  $\geq 70$  mg/dL. [\[11\]](#)
- Intervention: Subcutaneous injection of pelacarsen (80 mg) or placebo administered monthly. [\[11\]](#)
- Primary Endpoint: Time to first occurrence of a composite of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization requiring hospitalization.[\[11\]](#)
- Lp(a) Measurement: Plasma Lp(a) concentrations are measured using a commercial sandwich immunoassay.

### OCEAN(a)-Outcomes (Olpasiran)

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[\[14\]](#) [\[21\]](#)
- Participant Population: Patients with established ASCVD and Lp(a) levels  $\geq 200$  nmol/L.[\[21\]](#)
- Intervention: Subcutaneous injection of olpasiran or placebo. The dose and frequency are based on the results of the Phase 2 OCEAN(a)-DOSE trial, which tested doses up to 225 mg every 12 weeks.[\[12\]](#)[\[22\]](#)
- Primary Endpoint: Time to first occurrence of a composite of coronary heart disease death, myocardial infarction, or urgent coronary revascularization.[\[21\]](#)

- Lp(a) Measurement: Serum Lp(a) concentrations are measured using a validated immunoassay.

The workflow for these pivotal trials is outlined in the diagram below.



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Caption: Comparative Clinical Trial Workflow.

## Concluding Remarks

Both pelacarsen and olpasiran represent promising therapeutic strategies for significantly lowering elevated Lp(a) levels. While both drugs have demonstrated robust efficacy and favorable safety profiles in early to mid-stage clinical development, olpasiran has shown a greater magnitude of Lp(a) reduction and a more sustained effect, allowing for less frequent administration. The ongoing Phase 3 cardiovascular outcome trials are essential to ultimately determine the clinical benefit of Lp(a) lowering with these agents and their respective places in the management of cardiovascular risk. The results of the Lp(a)HORIZON and OCEAN(a)-Outcomes trials are eagerly awaited by the scientific and medical communities.

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